molecular formula C10H11F3N2O4 B2524571 2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate CAS No. 1423026-76-9

2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate

Cat. No.: B2524571
CAS No.: 1423026-76-9
M. Wt: 280.203
InChI Key: GSQWXVOYURQNRO-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate is a synthetic organic compound with the molecular formula C10H11F3N2O4 It is characterized by the presence of a trifluoroethyl group, a furan ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The general reaction scheme is as follows:

    Step 1: Preparation of furan-2-ylmethyl isocyanate by reacting furan-2-ylmethylamine with phosgene or a phosgene equivalent.

    Step 2: Reaction of furan-2-ylmethyl isocyanate with 2,2,2-trifluoroethanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of reactive intermediates like isocyanates and phosgene.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The carbamate linkage can form hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-methylcarbamate
  • 2,2,2-trifluoroethyl N-phenylcarbamate
  • 2,2,2-trifluoroethyl N-(2-furyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate is unique due to the presence of both a furan ring and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(furan-2-ylmethylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4/c11-10(12,13)6-19-9(17)15-5-8(16)14-4-7-2-1-3-18-7/h1-3H,4-6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQWXVOYURQNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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